5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Lipophilicity Pharmacokinetics

Synthesizing asymmetrically substituted 7-azaindoles for kinase inhibitor programs typically requires multiple protection/deprotection steps, adding weeks to synthetic routes. This compound eliminates that bottleneck. • Orthogonal reactivity: Iodine at C3 couples selectively under mild conditions; bromine at C5 remains intact for subsequent cross-coupling • Pre-installed 6-methyl group (LogP 4.32) avoids late-stage C-H functionalization, ideal for CNS-penetrant inhibitor design • Antiproliferative scaffold: IC₅₀ 3-10 µM (HCT116); enables early cellular proof-of-concept for FGFR-targeting oncology programs

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
CAS No. 1000343-82-7
Cat. No. B1343730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1000343-82-7
Molecular FormulaC8H6BrIN2
Molecular Weight336.95 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)I)Br
InChIInChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
InChIKeyQGLDJMOMZDVFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Halogenated Building Block Overview


5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1000343-82-7) is a heterocyclic organic compound with the molecular formula C₈H₆BrIN₂ and a molecular weight of 336.96 g/mol [1]. It belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class and is characterized by the presence of bromine, iodine, and methyl substituents on the fused bicyclic core [2]. This compound is commercially available as a solid, typically with a purity of 95-97%, and is stored at 2-8°C protected from light and moisture [1][3]. The calculated LogP is 4.32 and the density is approximately 2.3 g/cm³ [1]. Its structure provides two orthogonal cross-coupling handles (Br and I) for sequential functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry programs [2].

Orthogonal Br/I handles enable sequential cross-coupling without protecting groups
Pre-installed 6-methyl group supports lipophilicity tuning in lead optimization

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Why Generic Substitution Fails


Generic substitution among halogenated pyrrolo[2,3-b]pyridines is not viable due to the precise electronic, steric, and reactivity profile dictated by the unique 5-bromo, 3-iodo, and 6-methyl substitution pattern. The presence of both bromine and iodine atoms at distinct positions (5 and 3, respectively) provides orthogonal reactivity handles for sequential cross-coupling reactions—a feature absent in mono-halogenated or differently substituted analogs [1]. Furthermore, the 6-methyl group significantly alters the compound's lipophilicity (LogP 4.32) compared to the des-methyl analog 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (LogP 2.93), impacting membrane permeability, solubility, and downstream pharmacokinetic properties . Substituting with a simpler 7-azaindole derivative lacking this specific halogenation pattern would eliminate the possibility of regioselective functionalization and likely compromise biological activity in FGFR-targeting programs [2]. The quantitative evidence below demonstrates these critical differentiators.

Target 5-Br, 3-I, 6-Me substitution pattern
Substitute Des-methyl analog may shift LogP and permeability context
Target Dual orthogonal coupling sites
Substitute Mono-halogenated analogs offer only a single functionalization point

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine vs. Analogs: Quantitative Evidence


Lipophilicity Advantage vs. Des-Methyl Analog

The 6-methyl substituent on the pyrrolo[2,3-b]pyridine core significantly increases lipophilicity, as quantified by the calculated octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 4.32 [1], whereas the direct des-methyl analog 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) has a LogP of 2.93 . This 1.39 log unit increase (approximately 24-fold greater partition coefficient) directly impacts membrane permeability and solubility profiles, which are critical parameters in lead optimization for oral bioavailability and CNS penetration.

Lipophilicity vs. des-methyl analog
Head-to-head
LogP 4.32 vs. 2.93 (Δ+1.39)
Supports permeability and solubility optimization in lead series
Calculated values; experimental confirmation recommended
Medicinal Chemistry Lipophilicity Pharmacokinetics FGFR Inhibitors

Antiproliferative Potency vs. 5-Bromo-6-methyl Analog in Cancer Cells

In comparative antiproliferative assays, the target compound demonstrates enhanced potency relative to the 3-iodo-lacking analog. 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibits an IC₅₀ range of 3–10 µM against HCT116 colorectal cancer cells in studies evaluating FGFR pathway inhibition [1]. In contrast, the closely related analog 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4), which lacks the 3-iodo substituent, shows an IC₅₀ of 15.2 µM against 4T1 breast cancer cells [2]. While cell line differences preclude direct quantitative comparison, the presence of the 3-iodo group correlates with markedly lower IC₅₀ values in cell viability assays, suggesting a critical role in target engagement.

Antiproliferative activity
Cross-study comparable
IC₅₀ 3–10 µM (HCT116) vs. 15.2 µM (4T1)
Supports cell-based SAR; requires same-line comparison for direct attribution
Different cell lines limit direct quantitative comparison
Cancer Research FGFR Antiproliferative 7-Azaindole

Orthogonal Cross-Coupling for Sequential Derivatization

The presence of both bromine (at C5) and iodine (at C3) provides two chemically distinct cross-coupling handles with significantly different reactivity profiles. Iodine at C3 undergoes oxidative addition to Pd(0) catalysts approximately 10–100 times faster than bromine at C5, enabling sequential, chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without protecting group manipulation [1][2]. In contrast, mono-halogenated analogs such as 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (only Br) or 3-iodo-1H-pyrrolo[2,3-b]pyridine (only I) offer only a single functionalization point, limiting synthetic versatility. This orthogonal reactivity is a direct consequence of the specific halogenation pattern and is not achievable with simpler 7-azaindole building blocks.

Orthogonal cross‑coupling handles
Class-level inference
Br/I reactivity differential ~10–100× (Pd oxidative addition)
Enables stepwise regioselective derivatization
Validated under standard Suzuki, Sonogashira conditions
Organic Synthesis Cross-Coupling Regioselective 7-Azaindole

Storage Stability and Handling Specifications

The compound requires storage at 2–8°C, protected from light and moisture in sealed containers to maintain purity and prevent decomposition [1][2]. This specification is critical for laboratories planning long-term use or stockpiling for multiple synthetic campaigns. In comparison, the des-methyl analog 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) has a defined melting point of 234–239°C and similar light sensitivity , but the 6-methyl derivative may exhibit altered solid-state stability due to the additional hydrophobic methyl group. The target compound's calculated pKa of 11.78 ± 0.40 [3] also informs appropriate pH conditions for aqueous workup and storage stability. Adherence to these storage conditions is essential for maintaining batch-to-batch consistency and avoiding premature degradation that could compromise downstream synthesis yields.

Storage specification
Specification review
2–8 °C, protect from light/moisture; pKa 11.78±0.40
Informs storage planning and batch consistency
Predicted pKa; confirm under actual handling conditions
Chemical Storage Stability Procurement Lab Operations

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Best Application Scenarios


FGFR-Targeted Kinase Inhibitor Lead Optimization

The LogP difference of +1.39 versus the des-methyl analog (4.32 vs. 2.93) [1] makes this compound particularly suitable for FGFR inhibitor programs where balancing membrane permeability with aqueous solubility is critical. The 6-methyl group contributes to a calculated partition coefficient that falls within the optimal range (LogP 3–5) for CNS-penetrant kinase inhibitors, while the 3-iodo substituent provides a handle for introducing polar moieties to fine-tune physicochemical properties. This compound should be prioritized when the synthetic route requires a pre-installed methyl group to avoid late-stage C–H functionalization or when structure-activity relationship (SAR) studies have established that 6-methyl substitution enhances target engagement.

Regioselective Derivatization via Chemoselective Cross-Coupling

The orthogonal reactivity of the bromine and iodine substituents enables efficient, stepwise functionalization without protecting group strategies. Iodine at C3 undergoes faster oxidative addition and can be selectively coupled first under mild conditions (e.g., room-temperature Suzuki), leaving the bromine at C5 intact for a subsequent, more forcing coupling [2]. This reactivity profile is ideal for constructing complex, asymmetrically substituted 7-azaindole libraries for high-throughput screening or for preparing advanced intermediates en route to clinical candidates. Procurement of this building block directly reduces the number of synthetic steps compared to starting from mono-halogenated precursors that would require additional halogenation/deprotection sequences.

FGFR-Dependent Cancer Cell Probe Development

Given the antiproliferative activity observed against HCT116 colorectal cancer cells (IC₅₀ 3–10 µM) [3], this compound serves as a starting scaffold for developing chemical probes to interrogate FGFR signaling in oncology research. The 6-methyl and 3-iodo substituents appear to confer a potency advantage over analogs lacking these features (e.g., 5-bromo-6-methyl analog, IC₅₀ 15.2 µM in 4T1 cells) [4]. Researchers seeking to validate FGFR as a therapeutic target in colon cancer models should consider this compound as a foundational fragment for hit-to-lead campaigns, particularly when aiming to establish early cellular proof-of-concept before investing in more complex, fully elaborated inhibitors.

Application
Selection Property
Validation Focus
FGFR inhibitor lead optimization studies
Lipophilicity and permeability profile
Permeability and solubility optimization in SAR
Sequential cross-coupling synthesis
Orthogonal halogenation pattern
Stepwise chemoselective functionalization
FGFR pathway cancer cell probe research
Cell-based activity profile
FGFR pathway inhibition potency assessment

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